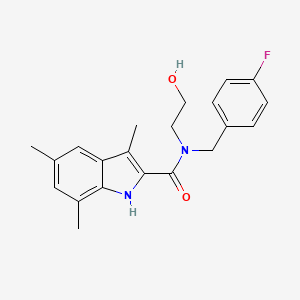

N-(4-fluorobenzyl)-N-(2-hydroxyethyl)-3,5,7-trimethyl-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole-2-carboxamides, including compounds with benzyl and p-fluorobenzyl substitutions, involves preparing these substances to evaluate their inhibitory activities, such as COX-2 enzyme inhibition (Ölgen et al., 2002). This process includes various chemical reactions tailored to introduce specific functional groups to the indole backbone, enhancing the compound's biological activity.

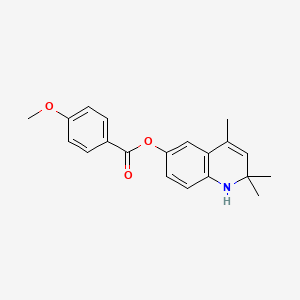

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the geometry and electronic structure of synthesized compounds. For instance, the molecular structure and antimicrobial activities of certain carbohydrazone derivatives have been characterized, providing insights into their spatial arrangement and potential interactions with biological targets (Feng et al., 2014).

Applications De Recherche Scientifique

COX-2 Inhibition

Research has shown that indole-2 carboxamides, with specific structural modifications such as the substitution on indol nitrogen with benzyl and p-fluorobenzyl groups, are active inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This suggests potential for therapeutic applications in treating conditions related to inflammation and pain management (Ölgen et al., 2002).

HIV Integrase Inhibition

Studies have identified N-(4-fluorobenzyl)-N-(2-hydroxyethyl)-3,5,7-trimethyl-1H-indole-2-carboxamide and similar compounds as potent inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of HIV, making these compounds valuable for the development of new HIV treatments (Pace et al., 2007).

Metabolism and Disposition Studies

This compound has been a subject of interest in metabolism and disposition studies, notably in the context of synthetic cannabinoids. Such studies are essential for understanding the metabolic pathways and potential impacts of these compounds on human health (Li et al., 2018).

Anticholinesterase Activity

Research indicates that certain indole-3-carboxamides demonstrate significant activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. These findings highlight potential applications in the development of Alzheimer's treatments (Ghanei-Nasab et al., 2016).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-(2-hydroxyethyl)-3,5,7-trimethyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O2/c1-13-10-14(2)19-18(11-13)15(3)20(23-19)21(26)24(8-9-25)12-16-4-6-17(22)7-5-16/h4-7,10-11,23,25H,8-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMRMTCSEJCVBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(CCO)CC3=CC=C(C=C3)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-N-(2-hydroxyethyl)-3,5,7-trimethyl-1H-indole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)

![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)

![9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)

![benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)

![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B5507894.png)

![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)